molecular formula C9H20N2 B1458816 (3R)-3-methyl-1-(2-methylpropyl)piperazine CAS No. 1604351-11-2

(3R)-3-methyl-1-(2-methylpropyl)piperazine

Cat. No.: B1458816
CAS No.: 1604351-11-2
M. Wt: 156.27 g/mol
InChI Key: GPRGCMSHAHLFEH-SECBINFHSA-N
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Description

(3R)-3-methyl-1-(2-methylpropyl)piperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-1-(2-methylpropyl)piperazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reductive amination of 3-methylpiperazine with 2-methylpropanal. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-1-(2-methylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amines or hydrocarbons depending on the specific reducing agent and conditions.

    Substitution: Functionalized piperazine derivatives with different alkyl or acyl groups.

Scientific Research Applications

(3R)-3-methyl-1-(2-methylpropyl)piperazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-1-(2-methylpropyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-methyl-1-(2-methylpropyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    (3R)-3-methyl-1-(2-methylpropyl)pyrrolidine: Features a pyrrolidine ring, differing in ring size and nitrogen placement.

    (3R)-3-methyl-1-(2-methylpropyl)morpholine: Contains a morpholine ring, introducing an oxygen atom into the ring structure.

Uniqueness

(3R)-3-methyl-1-(2-methylpropyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both a methyl group and a 2-methylpropyl group provides distinct steric and electronic effects, differentiating it from other similar compounds.

Properties

IUPAC Name

(3R)-3-methyl-1-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)6-11-5-4-10-9(3)7-11/h8-10H,4-7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRGCMSHAHLFEH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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